molecular formula C13H12ClNO B3200138 9-chloro-6-methoxy-2,3-dihydro-1H-cyclopenta[b]quinoline CAS No. 1017418-71-1

9-chloro-6-methoxy-2,3-dihydro-1H-cyclopenta[b]quinoline

Cat. No.: B3200138
CAS No.: 1017418-71-1
M. Wt: 233.69 g/mol
InChI Key: CSYCHHZNHXRXJJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

9-chloro-6-methoxy-2,3-dihydro-1H-cyclopenta[b]quinoline is a heterocyclic compound with the molecular formula C13H12ClNO and a molecular weight of 233.69 g/mol . This compound is part of the quinoline family, which is known for its diverse biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-chloro-6-methoxy-2,3-dihydro-1H-cyclopenta[b]quinoline typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-chloro-3-methoxyaniline with cyclopentanone in the presence of a strong acid catalyst . The reaction is carried out under reflux conditions, and the product is purified through recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

9-chloro-6-methoxy-2,3-dihydro-1H-cyclopenta[b]quinoline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted quinolines and dihydroquinolines, which can have significant biological activities and potential therapeutic applications .

Scientific Research Applications

9-chloro-6-methoxy-2,3-dihydro-1H-cyclopenta[b]quinoline has several scientific research applications:

Mechanism of Action

The mechanism of action of 9-chloro-6-methoxy-2,3-dihydro-1H-cyclopenta[b]quinoline involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of both chloro and methoxy groups in 9-chloro-6-methoxy-2,3-dihydro-1H-cyclopenta[b]quinoline imparts unique chemical and biological properties. These substituents can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various applications .

Properties

IUPAC Name

9-chloro-6-methoxy-2,3-dihydro-1H-cyclopenta[b]quinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClNO/c1-16-8-5-6-10-12(7-8)15-11-4-2-3-9(11)13(10)14/h5-7H,2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSYCHHZNHXRXJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C(=C3CCCC3=N2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
9-chloro-6-methoxy-2,3-dihydro-1H-cyclopenta[b]quinoline
Reactant of Route 2
Reactant of Route 2
9-chloro-6-methoxy-2,3-dihydro-1H-cyclopenta[b]quinoline
Reactant of Route 3
Reactant of Route 3
9-chloro-6-methoxy-2,3-dihydro-1H-cyclopenta[b]quinoline
Reactant of Route 4
9-chloro-6-methoxy-2,3-dihydro-1H-cyclopenta[b]quinoline
Reactant of Route 5
9-chloro-6-methoxy-2,3-dihydro-1H-cyclopenta[b]quinoline
Reactant of Route 6
Reactant of Route 6
9-chloro-6-methoxy-2,3-dihydro-1H-cyclopenta[b]quinoline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.